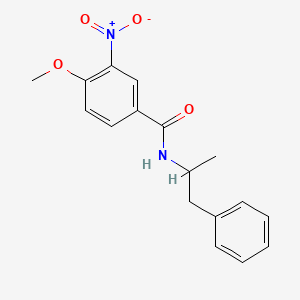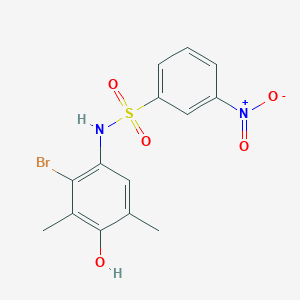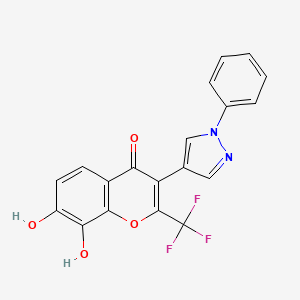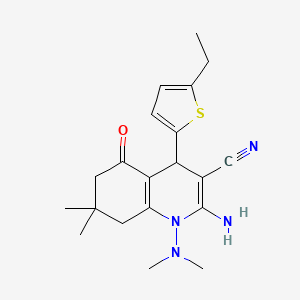![molecular formula C15H16N2O4S B3962801 5-{[(4-methoxyphenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B3962801.png)
5-{[(4-methoxyphenyl)amino]sulfonyl}-2-methylbenzamide
Overview
Description
5-{[(4-methoxyphenyl)amino]sulfonyl}-2-methylbenzamide, also known as GW 501516, is a synthetic drug that is classified as a PPARδ (peroxisome proliferator-activated receptor delta) agonist. It was originally developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity in the bodybuilding and athletic communities due to its ability to enhance endurance and promote fat loss.
Mechanism of Action
5-{[(4-methoxyphenyl)amino]sulfonyl}-2-methylbenzamide 501516 works by activating the PPARδ receptor, which is involved in the regulation of lipid metabolism and glucose homeostasis. Activation of this receptor leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which results in improved endurance and fat loss. Additionally, this compound 501516 has been shown to have anti-inflammatory effects and may reduce oxidative stress.
Biochemical and Physiological Effects:
This compound 501516 has been shown to improve endurance in both animal and human studies. It has been shown to increase running time to exhaustion and improve performance in endurance-based activities. Additionally, it has been shown to promote fat loss and improve lipid metabolism. In animal studies, this compound 501516 has been shown to reduce inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
5-{[(4-methoxyphenyl)amino]sulfonyl}-2-methylbenzamide 501516 has several advantages for lab experiments. It is a potent and selective PPARδ agonist, which allows for precise control over the activation of this receptor. Additionally, it has been extensively studied and its effects are well-characterized. However, there are some limitations to using this compound 501516 in lab experiments. It has been shown to have off-target effects on other PPAR receptors, which may complicate interpretation of results. Additionally, its long-term effects on health are not well-understood.
Future Directions
There are several future directions for research on 5-{[(4-methoxyphenyl)amino]sulfonyl}-2-methylbenzamide 501516. One area of interest is its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. Additionally, there is interest in its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand its long-term effects on health and its potential for off-target effects on other PPAR receptors. Finally, there is interest in developing more selective PPARδ agonists with fewer off-target effects.
Scientific Research Applications
5-{[(4-methoxyphenyl)amino]sulfonyl}-2-methylbenzamide 501516 has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and decrease the risk of atherosclerosis. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In the athletic and bodybuilding communities, this compound 501516 is used to enhance endurance and promote fat loss.
properties
IUPAC Name |
5-[(4-methoxyphenyl)sulfamoyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-10-3-8-13(9-14(10)15(16)18)22(19,20)17-11-4-6-12(21-2)7-5-11/h3-9,17H,1-2H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOLODFLSSATRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-methyl-4-phenyl-1-(propylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3962726.png)
![diisobutyl {anilino[2-(trifluoromethyl)phenyl]methyl}phosphonate](/img/structure/B3962730.png)
![3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3962741.png)
![4-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide](/img/structure/B3962754.png)

![3-{[(2-methyl-4-nitrophenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B3962761.png)

![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B3962787.png)
![2-chloro-5-[(diethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B3962795.png)


![6-acetyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl acetate](/img/structure/B3962817.png)
![N-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B3962825.png)
